"synthesis of 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane"
"synthesis of 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane"
An In-Depth Technical Guide on the Synthesis of 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane
Executive Summary
This technical guide provides a comprehensive overview of the synthesis of 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane, a valuable bifunctional chemical intermediate. The molecule's structure, incorporating both a ketone and a terminal alkyl chloride, makes it a versatile building block for constructing a variety of carbo- and heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.[1] The primary synthetic route detailed herein is the Friedel-Crafts acylation, a robust and widely utilized method for forming carbon-carbon bonds with an aromatic ring.[2] This guide delves into the reaction mechanism, addresses the critical challenge of regioselectivity inherent in substituting the anisole ring, and provides a detailed, step-by-step experimental protocol from reaction setup to final product characterization. It is intended for an audience of researchers, scientists, and professionals in the field of drug development.
Introduction
Chemical Identity and Properties
The target molecule, 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane, is an aromatic ketone. Its key structural features—a methoxy-substituted phenyl ring and a six-carbon acyl chain with a terminal chlorine—offer two distinct points for subsequent chemical modification.
| Property | Value |
| Chemical Name | 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane |
| Molecular Formula | C₁₃H₁₇ClO₂ |
| Molecular Weight | 240.73 g/mol [3] |
| CAS Number | 278619-91-3 (for the para-isomer) |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)CCCCCCl |
| Appearance | Expected to be a liquid or low-melting solid |
Significance and Potential Applications
The utility of 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane lies in its bifunctional nature. The ketone can undergo reactions such as reduction to a secondary alcohol or reductive amination, while the terminal alkyl chloride is susceptible to nucleophilic substitution. This dual reactivity allows for the synthesis of complex heterocyclic systems, such as substituted piperidines and tetrahydropyrans, which are prevalent motifs in many biologically active compounds.[1]
Overview of the Synthetic Strategy
The synthesis is achieved through the Friedel-Crafts acylation of anisole (methoxybenzene) with 6-chlorohexanoyl chloride.[2][4] This reaction is an electrophilic aromatic substitution (EAS) catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[5]
The Challenge of Regioselectivity
A critical consideration in this synthesis is regioselectivity. The methoxy group (-OCH₃) on the anisole ring is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. [5]This is due to the resonance stabilization provided by the oxygen's lone pairs, which delocalize electron density primarily to the ortho and para positions. Consequently, the direct acylation of anisole is expected to yield the para-substituted isomer, 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane, as the major product, with the ortho-isomer as a minor product.
The synthesis of the desired meta-isomer is therefore non-trivial. While it would be formed in very low quantities in a standard Friedel-Crafts reaction, its isolation would require meticulous chromatographic separation from the much more abundant para-isomer. For production purposes, an alternative multi-step pathway would likely be necessary. However, for the purposes of this guide, we will describe the direct acylation method and emphasize the purification challenge.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation. [2][4]
Materials and Equipment
| Reagent/Material | Grade |
| Anisole | Reagent Grade, anhydrous |
| 6-Chlorohexanoyl chloride | 97% or higher |
| Aluminum chloride (AlCl₃) | Anhydrous, ≥99% |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% |
| Hydrochloric acid (HCl) | Concentrated (37%) |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution |
| Brine (NaCl) | Saturated aqueous solution |
| Magnesium sulfate (MgSO₄) | Anhydrous |
| Silica Gel | 230-400 mesh for column chromatography |
| Hexanes / Ethyl Acetate | ACS Grade for chromatography |
Equipment: Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, rotary evaporator, and standard laboratory glassware.
Step-by-Step Synthesis Procedure
-
Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.
-
Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane (100 mL) and cool the resulting suspension to 0 °C in an ice bath with vigorous stirring. [2]3. Acyl Chloride Addition: Add a solution of 6-chlorohexanoyl chloride (1.0 equivalent) in anhydrous DCM (20 mL) dropwise to the cooled AlCl₃ suspension over 15 minutes. Stir the mixture for an additional 15 minutes at 0 °C to allow for the formation of the acylium ion complex.
-
Anisole Addition: Add anisole (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C. [2]5. Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.
Reaction Work-up and Isolation
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl (50 mL). This step hydrolyzes the aluminum complexes and quenches the reaction. [2]2. Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. [2]4. Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Purification Strategy
The purification of the target meta-isomer from the major para-isomer is the most challenging step and requires careful column chromatography. [1][6]
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a low-polarity eluent (e.g., 98:2 Hexanes:Ethyl Acetate).
-
Loading: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, load this onto the top of the column.
-
Elution: Elute the column with a shallow gradient of ethyl acetate in hexanes. The less polar para-isomer is expected to elute before the slightly more polar meta-isomer. Collect fractions and analyze by TLC to identify those containing the desired product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to afford the purified 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane.
Structural Elucidation and Characterization
Confirmation of the product's structure and purity is achieved through a combination of spectroscopic techniques. [7][8]
Overview of Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. [7][9]The substitution pattern on the aromatic ring can be confirmed by the chemical shifts and coupling patterns of the aromatic protons.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, particularly the strong carbonyl (C=O) stretch of the ketone. [5]
Expected Spectroscopic Data
The following tables provide predicted data for the target compound based on known values for structurally similar molecules. [7][9] ¹H NMR Data (Predicted, CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.5-7.6 | m | 2H | Aromatic H |
| ~7.3-7.4 | t | 1H | Aromatic H |
| ~7.1-7.2 | dd | 1H | Aromatic H |
| 3.85 | s | 3H | -OCH₃ |
| 3.55 | t | 2H | H-6 (-CH₂Cl) |
| 2.95 | t | 2H | H-2 (-COCH₂-) |
| 1.70-1.85 | m | 4H | H-3, H-5 |
| 1.40-1.50 | m | 2H | H-4 |
¹³C NMR Data (Predicted, CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~199.5 | C-1 (C=O) |
| ~159.8 | C-3' (Ar-C-OCH₃) |
| ~138.2 | C-1' (Ar-C-CO) |
| ~129.5 | Ar-CH |
| ~120.8 | Ar-CH |
| ~114.5 | Ar-CH |
| ~112.6 | Ar-CH |
| 55.4 | -OCH₃ |
| 44.8 | C-6 (-CH₂Cl) |
| 38.5 | C-2 (-COCH₂-) |
| 32.4 | C-5 |
| 26.5 | C-4 |
| 24.0 | C-3 |
MS (EI) and IR Data
| Technique | Expected Value | Assignment |
|---|---|---|
| MS (m/z) | 240/242 [M]⁺, 205 [M-Cl]⁺ | Molecular ion (isotope pattern for Cl) |
| IR (cm⁻¹) | ~1680 | C=O stretch (conjugated ketone) |
| IR (cm⁻¹) | ~1250, ~1040 | C-O stretch (aryl ether) |
| IR (cm⁻¹) | ~780 | C-H bend (meta-substituted ring) |
Safety, Handling, and Waste Disposal
-
Aluminum chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing toxic HCl gas. Handle only in a fume hood under anhydrous conditions. [5]* 6-Chlorohexanoyl chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with gloves and eye protection in a fume hood.
-
Dichloromethane (DCM): A volatile and toxic solvent. Avoid inhalation and skin contact. [5]* Waste Disposal: All organic solvents and chlorinated waste should be collected in designated hazardous waste containers. Aqueous acidic and basic waste should be neutralized before disposal according to institutional guidelines.
Conclusion
The synthesis of 6-Chloro-1-(3-methoxyphenyl)-1-oxohexane via Friedel-Crafts acylation is a well-established but nuanced process. While the reaction itself is robust, the primary challenge lies in controlling the regioselectivity to obtain the desired meta-isomer over the electronically favored para-isomer. Success hinges on a meticulous experimental setup, particularly the exclusion of moisture, and a carefully executed chromatographic purification. The resulting compound is a valuable intermediate, poised for further elaboration into more complex molecules for applications in pharmaceutical research and development.
References
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- Name Reactions. Friedel–Crafts Acylation.
- CymitQuimica. 6-Chloro-1-(4-methoxyphenyl)-1-oxohexane.
- BenchChem. Application Notes and Protocols: 6-Chloro-1-(3-fluorophenyl)-1-oxohexane as a Versatile Building Block for Heterocyclic Compound.
- BenchChem. A Comparative Guide to the Spectroscopic Data of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane and a Structurally Related Analog.
- BenchChem. Application Notes and Protocols for the Synthesis of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane.
- BenchChem. Structural Elucidation of 6-Chloro-1-(3-fluorophenyl)-1-oxohexane: A Technical Guide.
- Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- LibreTexts Chemistry. 13: Friedel-Crafts Acylation of Anisole.
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- YouTube. Friedel Crafts Acylation Experiment Part 1, Prelab.
- ResearchGate. Tools for Purifying the Product.
- YouTube. Friedel-Crafts Acylation.
- Max-Planck-Gesellschaft. NMR-Based Structure Characterization.
- SpectraBase. 6-Chloro-2-(2-methoxyphenyl)chromen-4-one - Optional[13C NMR] - Chemical Shifts.
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